molecular formula C16H18N2O2 B12081805 Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate

Cat. No.: B12081805
M. Wt: 270.33 g/mol
InChI Key: LKAGCQCUODDYPN-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with a cyanovinyl group. One common method involves the use of benzyl 4-piperidone as a starting material, which undergoes a series of reactions to introduce the cyanovinyl group at the 4-position of the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanovinyl group to other functional groups such as amines.

    Substitution: The benzyl and cyanovinyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is unique due to the presence of the cyanovinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

benzyl 4-[(E)-2-cyanoethenyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H18N2O2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14H,8-9,11-13H2/b7-4+

InChI Key

LKAGCQCUODDYPN-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1/C=C/C#N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1C=CC#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.